[(1E)-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO 2-(METHYLSULFANYL)BENZOATE
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the naphthalenone core, followed by various functional group interconversions and additions. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The naphthalenone core would provide a rigid, planar structure, while the various substituents would add complexity and potentially influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the various functional groups present. For example, the oxime group could potentially undergo tautomerization to form a carbonyl group, and the methylthio group might participate in various sulfur-mediated reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the oxime and the carbonyl could increase its solubility in polar solvents. The aromatic rings could contribute to increased stability and rigidity .Mechanism of Action
Without specific context or additional information, it’s difficult to predict the exact mechanism of action of this compound. Its biological activity would likely depend on its ability to interact with various biological targets, which in turn would be influenced by its overall structure and the properties of its functional groups .
Properties
IUPAC Name |
[(E)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 2-methylsulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-22-14-11-10-13-6-5-8-17(16(13)12-14)20-23-19(21)15-7-3-4-9-18(15)24-2/h3-4,7,9-12H,5-6,8H2,1-2H3/b20-17+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHBXTHSKUCRFO-LVZFUZTISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2=NOC(=O)C3=CC=CC=C3SC)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC\2=C(CCC/C2=N\OC(=O)C3=CC=CC=C3SC)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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